1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a benzimidazole core with an azetidine ring and a pyrimidine moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the azetidine ring and the benzimidazole core. The synthetic route typically includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced through a nucleophilic substitution reaction.
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or other suitable reagents.
Final Coupling: The final step involves coupling the azetidine ring with the benzimidazole core and the pyrimidine moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Its diverse applications make it a valuable compound for ongoing research in various scientific fields .
Mechanism of Action
The mechanism of action of 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Interact with Receptors: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Affect Cellular Processes: It can influence various cellular processes, including cell division, apoptosis, and metabolism.
These interactions contribute to its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Azetidin-2-ones: These compounds share the azetidine ring structure and are known for their antimitotic and antiproliferative activities.
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and are used for their antiparasitic and antiulcer activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine share the pyrimidine moiety and are used as anticancer agents.
The unique combination of the azetidine, benzimidazole, and pyrimidine structures in this compound sets it apart from these similar compounds, providing it with distinct biological activities and research applications .
Properties
IUPAC Name |
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-4-14-9-20-19(21-10-14)23-11-15(12-23)24-17-8-6-5-7-16(17)22-18(24)13(2)3/h5-10,13,15H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMKEHYDRSJRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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